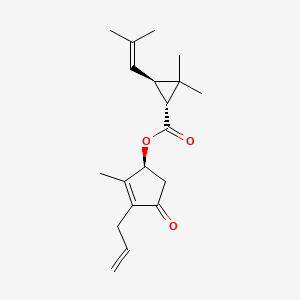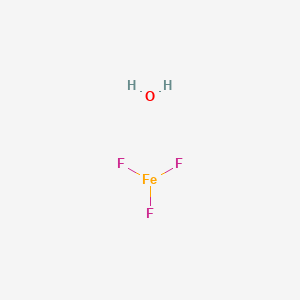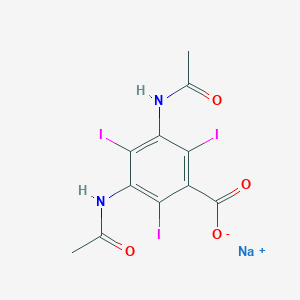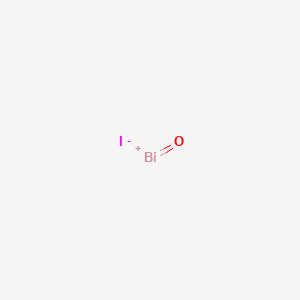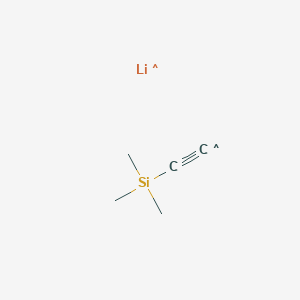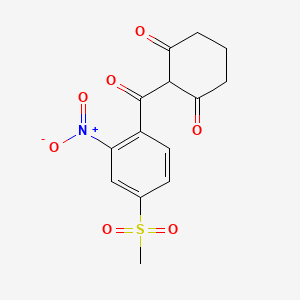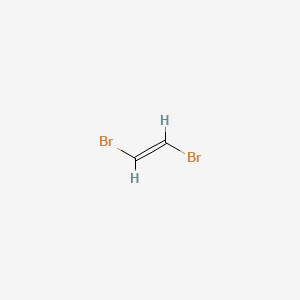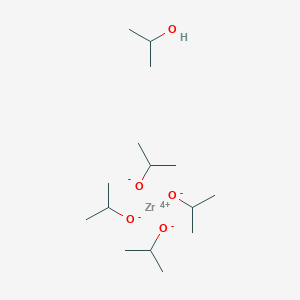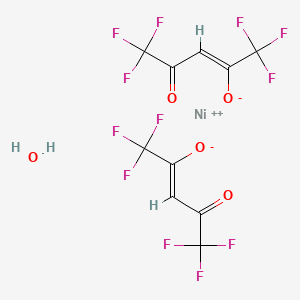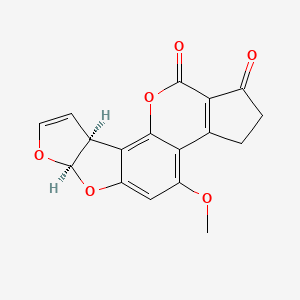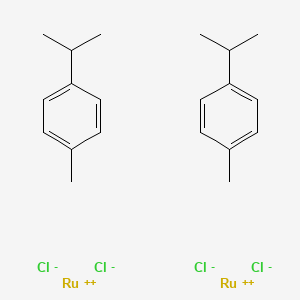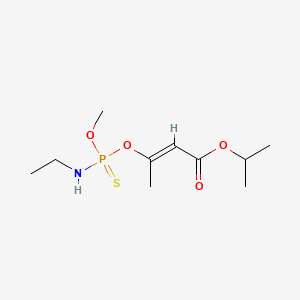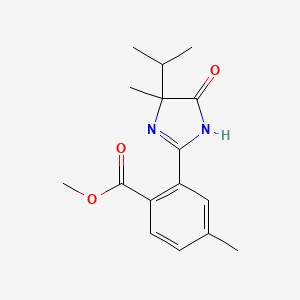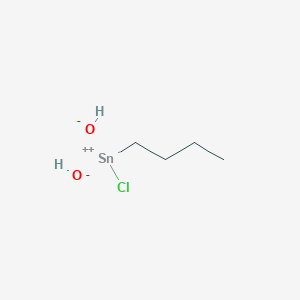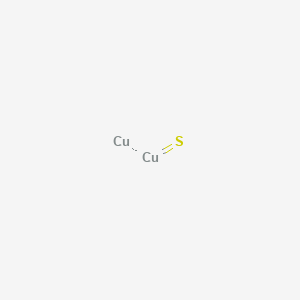
Copper;sulfanylidenecopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;sulfanylidenecopper, also known as Copper sulphide, has the molecular formula CuS . It is an inorganic compound and is considered a mono-constituent substance . The molecular weight of Copper;sulfanylidenecopper is 159.16 g/mol .
Synthesis Analysis
Copper (II) complexes with sulfanilamide as ligand have been synthesized and characterized by spectrometric methods, thermal analysis, single crystal X-ray diffraction, and electrochemical investigation . The synthesis of N-acyl sulfenamides via copper-catalyzed nitrene-mediated S-amidation of both alkyl and aryl thiols with various carboxylic acid-derived has also been reported .
Molecular Structure Analysis
The molecular structure of Copper;sulfanylidenecopper is represented by the formula Cu2S . The structure is 2D and the generation of a 3D structure is disallowed due to unsupported elements, mixtures, or salts .
Chemical Reactions Analysis
Copper ions are known to undergo characteristic reactions. For instance, Copper (II) ions react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu (OH)2 . Copper (II) ions also react with potassium ferrocyanide to precipitate red-brown copper (II) ferrocyanide .
Physical And Chemical Properties Analysis
Copper;sulfanylidenecopper has a molecular weight of 159.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 157.831265 g/mol .
Safety And Hazards
Orientations Futures
Plant-mediated green synthesis of nanomaterials utilises the phytochemicals in plant extracts to produce nanomaterials . This method has been used to produce copper-based nanomaterials, which have robust applications . Future research directions in this area include exploring potential biotechnological solutions and new applications concerning plant-mediated Cu-based nanomaterials .
Propriétés
IUPAC Name |
copper;sulfanylidenecopper |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.S |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPAFKOCOFQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cu].[Cu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;sulfanylidenecopper | |
CAS RN |
21112-20-9, 22205-45-4 |
Source


|
| Record name | Chalcocite (Cu2S) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper sulfide (Cu2S) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22205-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

